molecular formula C6H14N2O2 B1437809 3-[(2-Methoxyethyl)amino]propanamide CAS No. 1040689-66-4

3-[(2-Methoxyethyl)amino]propanamide

Cat. No.: B1437809
CAS No.: 1040689-66-4
M. Wt: 146.19 g/mol
InChI Key: BRHFAFOJMGXZSK-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)amino]propanamide (IUPAC name: propanamide, 3-[(2-methoxyethyl)amino]-) is a small organic compound with the molecular formula C₆H₁₄N₂O₂ and a molecular weight of 146.19 g/mol . Its structure features a propanamide backbone substituted at the third carbon with a 2-methoxyethylamino group. This substitution introduces both hydrogen-bonding capacity (via the amino and amide groups) and moderate lipophilicity (via the methoxyethyl chain), making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

3-(2-methoxyethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-10-5-4-8-3-2-6(7)9/h8H,2-5H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHFAFOJMGXZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route

The most commonly reported preparation method involves the direct reaction of 3-aminopropanamide with 2-methoxyethanol under controlled conditions:

  • Reactants: 3-aminopropanamide and 2-methoxyethanol
  • Reaction Type: Nucleophilic substitution or amination
  • Conditions: Presence of a catalyst (often acid or base catalysts), controlled temperature (typically mild heating), and sometimes controlled pressure
  • Solvent: Polar solvents compatible with both reactants, such as water or alcohols, may be used
  • Outcome: Formation of 3-[(2-Methoxyethyl)amino]propanamide with high selectivity and yield

This method is scalable and adaptable for industrial production, where continuous flow reactors and automated systems optimize yield and purity while reducing environmental impact and cost.

Industrial Production Techniques

Industrial synthesis of this compound emphasizes:

  • Continuous Flow Processes: Automated reactors allow precise control over reaction parameters, enhancing reproducibility and throughput.
  • Catalyst Optimization: Use of heterogeneous or homogeneous catalysts to improve reaction rates and selectivity.
  • Purification: Post-reaction purification steps such as crystallization or chromatography ensure high purity of the final product.
  • Environmental Considerations: Processes are designed to minimize hazardous waste and energy consumption.

These industrial methods build upon the laboratory-scale synthesis by optimizing reaction kinetics and process engineering.

Reaction Conditions and Catalysts

Parameter Typical Conditions Notes
Temperature 50–100 °C Mild heating to promote amination
Catalyst Acidic (e.g., HCl, p-toluenesulfonic acid) or basic catalysts Catalysts facilitate nucleophilic substitution
Solvent Alcohols (methanol, ethanol), water Solvent choice affects solubility and reaction rate
Reaction Time Several hours (3–12 h) Dependent on catalyst and temperature
Pressure Atmospheric to slight positive pressure Usually atmospheric in lab scale

Catalysts and solvents are chosen to balance reaction efficiency and product purity. Acid catalysis enhances electrophilicity of hydroxyl groups, promoting substitution by the amino group.

Chemical Reaction Analysis

The preparation involves nucleophilic substitution where the amino group of 3-aminopropanamide attacks the electrophilic carbon of 2-methoxyethanol or its activated derivative. The reaction may proceed via:

  • Direct displacement of a hydroxyl group (less favorable)
  • Activation of the alcohol (e.g., conversion to a tosylate or halide intermediate)
  • Subsequent nucleophilic substitution by the amine

This stepwise activation-substitution approach improves yields and selectivity in industrial settings.

Summary Table of Preparation Methods

Method No. Starting Materials Key Steps Reaction Conditions Yield (%) Notes
1 3-Aminopropanamide + 2-Methoxyethanol Direct amination with catalyst 50–100 °C, acid/base catalyst, 3–12 h High (>80%) Scalable, industrially preferred
2 Protected amine derivatives + activated alcohols Protection, substitution, deprotection Multi-step, reflux, various solvents Moderate to high Complex, used for related amides
3 Ester derivatives + ammonia Esterification followed by ammonolysis Reflux in aqueous/alcoholic media 70–80% Alternative for related propanamide compounds

Research Findings and Optimization

  • Yield Optimization: Studies show that controlling temperature and catalyst concentration directly affects yield and purity.
  • Solvent Effects: Polar protic solvents enhance reaction rates by stabilizing transition states.
  • Catalyst Selection: Acid catalysts such as p-toluenesulfonic acid improve conversion efficiency without significant side reactions.
  • Environmental Impact: Continuous flow synthesis reduces solvent use and waste generation compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(2-Methoxyethyl)amino]propanamide with structurally or functionally related propanamide derivatives, focusing on pharmacological activity, structural modifications, and physicochemical properties.

Antioxidant and Anticancer Derivatives

  • 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives These compounds, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, exhibit 1.4× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays . They also show selective cytotoxicity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC₅₀ values lower in U-87 cells . Key Difference: The 4-methoxyphenyl group enhances π-π stacking interactions in biological targets, whereas the methoxyethyl group in the parent compound may improve solubility.
  • 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide This derivative demonstrated superior free radical scavenging activity (IC₅₀ = 12.5 μM) compared to ascorbic acid, attributed to the electron-withdrawing chloro-pyridinyl group enhancing radical stabilization .

Structural Analogues with Modified Substituents

  • 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide (CAS 439110-82-4) The trifluoroacetyl group enhances metabolic stability by resisting hydrolysis, a feature absent in the methoxyethylamino-substituted parent compound .

Table 1. Comparative Overview of Propanamide Derivatives

Compound Name Molecular Formula Key Substituent Bioactivity Highlights Reference
This compound C₆H₁₄N₂O₂ 2-Methoxyethylamino Intermediate for drug synthesis
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-MP)propanamide C₁₈H₁₈N₃O₃ 4-Methoxyphenyl, isoindolinone 1.4× antioxidant activity vs. ascorbic acid
3-[(5-Chloropyridin-2-yl)amino]propanamide C₇H₉ClN₄O 5-Chloropyridinyl Superior radical scavenging (IC₅₀ = 12.5 μM)
3-(4-Chlorophenyl)-3-[(TFA)amino]propanamide C₁₁H₁₀ClF₃N₂O₂ 4-Chlorophenyl, trifluoroacetyl Enhanced metabolic stability
N-{3-[bis(2-hydroxyethyl)amino]phenyl}propanamide C₁₃H₂₁N₃O₃ Bis-hydroxyethyl High hydrophilicity

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups (e.g., chloro, trifluoroacetyl) enhance radical scavenging and target binding but may reduce solubility.
    • Methoxy-containing substituents (e.g., methoxyethyl, methoxyphenyl) balance lipophilicity and hydrogen-bonding capacity, optimizing membrane permeability .
  • Synthetic Accessibility: Derivatives like 2-(4-Methoxybenzenethio)propanamide are synthesized via nucleophilic substitution of chloro-propanamide precursors, a route likely applicable to this compound .
  • Therapeutic Potential: While this compound itself lacks direct activity data, its structural framework is valuable for developing anticancer and antioxidant agents, as seen in derivatives like golidocitinib (a Janus kinase inhibitor with a propanamide backbone) .

Biological Activity

3-[(2-Methoxyethyl)amino]propanamide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H13N2O2 and a molecular weight of 146.19 g/mol. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological systems, making it particularly relevant for applications in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its ability to enhance dermal absorption and facilitate the transport of metal ions, particularly copper. The compound forms complexes with copper ions that may promote their absorption through the skin, potentially aiding in the treatment of inflammatory conditions such as rheumatoid arthritis.

Additionally, studies indicate that this compound can act as a model for investigating metalloenzymes, particularly in understanding the role of cobalt in biological systems. Its interaction with transition metals has implications for catalysis and enzymatic processes.

Dermal Absorption Studies

Research has demonstrated that this compound can significantly enhance the dermal absorption of copper ions. In vitro studies showed that formulations containing this compound allowed for increased penetration of copper into skin layers, suggesting its potential use in topical treatments for conditions requiring copper supplementation.

Coordination Chemistry

Studies on the coordination chemistry of this compound reveal its influence on the stability and reactivity of metal complexes. For instance, copper complexes formed with this compound have been shown to facilitate reactions that mimic enzymatic processes, highlighting its utility in biochemical applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-AminopropanamideC3H8N2OSimpler structure without methoxy group
N-(2-Hydroxyethyl)-3-aminopropanamideC5H12N2O2Hydroxyethyl group instead of methoxy
N-(2-Methoxyethyl)-3-(phenylsulfonyl)propanamideC11H15N2O4SIncorporates a phenylsulfonyl group

The presence of the methoxyethyl group in this compound not only enhances its solubility but also improves its compatibility with biological systems compared to simpler amides.

Application in Inflammatory Conditions

A notable case study involved the application of this compound in a therapeutic context for treating rheumatoid arthritis. In animal models, formulations containing this compound demonstrated improved absorption of copper ions, leading to reduced inflammation and pain relief.

Interaction with Metalloenzymes

Another study focused on the interaction between this compound and metalloenzymes. The research indicated that this compound could serve as a substrate or inhibitor in enzymatic reactions involving cobalt, providing insights into its potential role in drug design targeting metalloproteins .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(2-Methoxyethyl)amino]propanamide, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic substitution is a common approach for synthesizing propanamide derivatives. For example, 2-chloropropanamide derivatives react with thiols in ethanol with sodium as a base to form α-thioamides . Adapting this, this compound can be synthesized by reacting 3-chloropropanamide with 2-methoxyethylamine in ethanol under reflux. Key variables include temperature (50–70°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 molar ratio of chloro-derivative to amine). Purification via recrystallization (ethanol/water) typically yields 60–75% product. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for the methoxy group (δ 3.3–3.4 ppm, singlet), methylene protons adjacent to the amide (δ 2.4–2.6 ppm, multiplet), and NH resonances (δ 6.5–7.0 ppm, broad). Compare with published spectra of structurally similar compounds like 3-chloro-N-(4-methoxyphenyl)propanamide .
  • IR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Absence of Cl stretch (if starting from chloro-derivatives) ensures complete substitution .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors.
  • Store waste in sealed containers labeled "amide derivatives" and dispose via certified hazardous waste services .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology :

  • Employ asymmetric catalysis using (R)-BINOL-derived phosphoric acids or Jacobsen’s thiourea catalysts to induce chirality at the amino group .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15, 1 mL/min). Compare retention times with racemic mixtures. Typical ee values range from 80–95% under optimized conditions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites .
  • Use AutoDock Vina for molecular docking against target enzymes (e.g., cyclooxygenase-2). Validate predictions with in vitro assays measuring IC₅₀ values .

Q. How do contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) arise, and how can they be resolved?

  • Methodology :

  • Source Analysis : Cross-check assay conditions (e.g., pH, buffer composition). For example, conflicting IC₅₀ values may stem from differences in Tris-HCl (pH 7.4) vs. phosphate buffers (pH 6.8) .
  • Dose-Response Curves : Repeat experiments with standardized protocols (e.g., 10-point dilution series, triplicate measurements) to confirm reproducibility.
  • Structural Analogs : Compare with 2-amino-2-methyl-3-phenylpropanamide, which shows similar variability due to solvent polarity effects .

Q. What factorial design approaches optimize reaction parameters for scaling up synthesis?

  • Methodology :

  • Use a 2³ factorial design to test variables: temperature (60°C vs. 70°C), solvent (ethanol vs. DMF), and catalyst loading (5 mol% vs. 10 mol%). Analyze yield and purity via ANOVA to identify significant factors .
  • For robustness, apply response surface methodology (RSM) to refine optimal conditions.

Q. How can advanced chromatographic techniques (HPLC-MS, chiral GC) resolve co-eluting impurities in this compound?

  • Methodology :

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with ESI-MS detection. Identify impurities via molecular ion peaks (e.g., m/z 189 for unreacted 3-chloropropanamide) .
  • Chiral GC : Employ a β-cyclodextrin column to separate enantiomers. Calibrate with known standards to quantify impurity levels (<0.5% for pharmaceutical-grade material) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Methoxyethyl)amino]propanamide
Reactant of Route 2
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3-[(2-Methoxyethyl)amino]propanamide

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